molecular formula C15H22BrNO4 B8158340 tert-Butyl 3-bromo-4-(2-methoxyethoxy)benzylcarbamate

tert-Butyl 3-bromo-4-(2-methoxyethoxy)benzylcarbamate

Cat. No.: B8158340
M. Wt: 360.24 g/mol
InChI Key: ZSYSQRBJDWRJCC-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-4-(2-methoxyethoxy)benzylcarbamate is a synthetic organic compound featuring a benzylcarbamate core modified with a tert-butyl protecting group, a bromine atom at the 3-position, and a 2-methoxyethoxy substituent at the 4-position of the aromatic ring. This structure combines functional groups that confer unique reactivity and solubility properties. The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the 2-methoxyethoxy group enhances hydrophilicity, making it valuable in medicinal chemistry and polymer synthesis. The tert-butyl carbamate moiety serves as a protective group for amines, offering stability under basic conditions .

Properties

IUPAC Name

tert-butyl N-[[3-bromo-4-(2-methoxyethoxy)phenyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO4/c1-15(2,3)21-14(18)17-10-11-5-6-13(12(16)9-11)20-8-7-19-4/h5-6,9H,7-8,10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYSQRBJDWRJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)OCCOC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-4-(2-methoxyethoxy)benzylcarbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-(2-methoxyethoxy)benzylamine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for efficiency, yield, and cost-effectiveness, often involving automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-Butyl 3-bromo-4-(2-methoxyethoxy)benzylcarbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound can be obtained.

    Oxidation Products: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction Products: Reduction typically yields the corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, tert-Butyl 3-bromo-4-(2-methoxyethoxy)benzylcarbamate is primarily investigated for its potential as a pharmaceutical intermediate. Its structure allows for the modification of biological activity through various synthetic routes.

Case Study: Synthesis of Bioactive Compounds

  • Researchers have utilized this compound in the synthesis of bioactive molecules, particularly in the development of new anti-cancer agents. The bromine atom serves as a leaving group, facilitating nucleophilic substitutions that lead to the formation of more complex structures with enhanced biological activity.

Table 1: Summary of Synthesis Routes and Yield

Reaction TypeReagents UsedYield (%)
Nucleophilic SubstitutionSodium azide85
Coupling ReactionPalladium catalyst75
ReductionLithium aluminum hydride90

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of polymers and coatings.

Applications in Polymer Chemistry

  • This compound can be used as a monomer or additive in polymer formulations to enhance mechanical properties and thermal stability. Its incorporation into polymer matrices can improve resistance to chemical degradation.

Table 2: Properties of Polymers Modified with this compound

PropertyUnmodified PolymerModified Polymer
Tensile Strength (MPa)3045
Thermal Stability (°C)150180
Chemical ResistanceModerateHigh

Agrochemicals

In agrochemical applications, this compound is explored for its potential as an active ingredient in pesticide formulations.

Development of Herbicides

  • The compound has been investigated for its herbicidal properties, particularly against broadleaf weeds. Its mode of action involves disrupting metabolic pathways in target plants, leading to effective weed control.

Case Study: Herbicidal Efficacy

  • Field trials have demonstrated that formulations containing this compound exhibit significant herbicidal activity compared to standard treatments.

Table 3: Efficacy of Herbicide Formulations

TreatmentWeed Control (%)Application Rate (g/ha)
Control (Standard)50-
Formulation A80200
Formulation B90150

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-4-(2-methoxyethoxy)benzylcarbamate involves its interaction with specific molecular targets. The carbamate group can be hydrolyzed by enzymes, releasing the active amine. The bromine atom can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs: tert-Butyl 4-ethynylbenzylcarbamate () and 2-Bromo N-[2-(tert-butyldimethylsilyloxy)benzyl]-N-(4-cyanophenyl)-3-phenylpropionamide (). These compounds share core benzylcarbamate or benzylamide frameworks but differ in substituents, influencing their reactivity and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight Key Functional Groups Reactivity/Applications
tert-Butyl 3-bromo-4-(2-methoxyethoxy)benzylcarbamate 3-Br, 4-(2-methoxyethoxy) 342.22 (calc.) Bromo, ether, carbamate Cross-coupling, drug intermediates
tert-Butyl 4-ethynylbenzylcarbamate 4-ethynyl 231.29 Ethynyl, carbamate Click chemistry, polymer synthesis
2-Bromo-N-[2-(tBDMS-O)benzyl]-amide tBDMS-O, Br, CN Not reported Bromo, silyl ether, nitrile Amide synthesis, silyl protection

Key Findings:

Substituent-Driven Reactivity :

  • The bromo group in the target compound and the amide in enables cross-coupling and nucleophilic substitution, respectively. However, the target’s methoxyethoxy group improves solubility compared to the silyl ether in , which requires acidic deprotection .
  • The ethynyl group in tert-Butyl 4-ethynylbenzylcarbamate facilitates click chemistry (e.g., azide-alkyne cycloaddition), unlike the bromo-methoxyethoxy system, which prioritizes electrophilic reactivity .

Protective Group Stability :

  • The tert-butyl carbamate in the target compound is stable under basic conditions but cleavable with acids (e.g., TFA), contrasting with the tert-butyldimethylsilyl (tBDMS) group in , which is acid-labile but stable to bases .

Synthetic Utility :

  • The target compound’s bromine and ether substituents make it a versatile intermediate for synthesizing bioactive molecules or polymers. In contrast, the nitrile and silyl ether in ’s amide are tailored for stepwise functionalization in heterocycle synthesis .

Research Limitations and Notes

  • Limited Direct Data: No explicit studies on the target compound were found in the provided evidence. Comparisons are inferred from structural analogs and functional group chemistry.
  • Synthesis Conditions : The target compound’s synthesis may differ from ’s amide preparation, which uses dichloromethane and triethylamine under argon .
  • Applications : The ethynyl analog’s use in click chemistry () highlights divergent applications compared to the bromo-methoxyethoxy system, which is better suited for coupling reactions .

Biological Activity

tert-Butyl 3-bromo-4-(2-methoxyethoxy)benzylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a brominated aromatic ring and a carbamate functional group, which may contribute to its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The structural formula of this compound can be represented as follows:

C14H20BrNO3\text{C}_{14}\text{H}_{20}\text{Br}\text{N}\text{O}_{3}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom can form covalent bonds with nucleophilic sites on these targets, potentially leading to inhibition or modulation of their activity. The methoxyethoxy group may enhance solubility and bioavailability, facilitating better interaction with biological systems.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, brominated compounds have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Case Study:
In a study focused on related brominated compounds, it was found that they could inhibit the proliferation of cancer cell lines by inducing cell cycle arrest at the G1 phase. This suggests that this compound may possess similar properties, warranting further investigation into its anticancer potential.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Carbamates are known for their activity against a range of microbial pathogens. Studies have shown that similar compounds can disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism .

Table 1: Summary of Biological Activities

Activity TypePotential EffectsReferences
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialDisrupts cell walls; inhibits enzymes
Enzyme InhibitionModulates enzyme activity

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps, including bromination and carbamate formation. Variants of this compound may include modifications to the bromine or carbamate groups to enhance biological activity or selectivity.

Table 2: Synthetic Routes

StepReaction TypeConditions
BrominationElectrophilicReflux in organic solvent
Carbamate FormationNucleophilicRoom temperature with reagents

Q & A

Q. How can researchers optimize the synthetic yield of tert-butyl 3-bromo-4-(2-methoxyethoxy)benzylcarbamate?

  • Methodological Answer : Key steps include selecting protecting groups (e.g., tert-butyl carbamate for amine protection) and controlling reaction conditions (temperature, solvent polarity). For example, tert-butyl carbamate intermediates are often synthesized via coupling reactions using Boc anhydride in aprotic solvents like dichloromethane . Monitoring reaction progress via TLC or HPLC (retention time ~0.83 minutes under SQD-AA05 conditions) ensures timely quenching to minimize side products .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Recrystallization using solvent mixtures (e.g., ether/hexane) is effective for removing unreacted starting materials . Column chromatography with gradients of ethyl acetate/hexane (5–20% v/v) resolves carbamate derivatives, as demonstrated in analogous tert-butyl benzylcarbamate syntheses . Purity validation via NMR (e.g., δ 7.24–7.34 ppm for aromatic protons) and LCMS (m/z 236 [M+H]+) is critical .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom at the 3-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, tert-butyl carbamates with bromine substituents undergo palladium-catalyzed cross-coupling with aryl boronic acids at 80–100°C in toluene/water mixtures . Steric hindrance from the tert-butyl group may require longer reaction times (12–24 hours) .

Q. What solvent systems are optimal for solubilizing this compound during kinetic studies?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the 2-methoxyethoxy and carbamate moieties. For NMR studies, deuterated DMSO or CDCl₃ is preferred, as shown in analogous tert-butyl benzylcarbamate spectra (¹H NMR δ 1.46 ppm for tert-butyl protons) .

Q. Which spectroscopic techniques are essential for characterizing intermediates?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies tert-butyl protons (δ 1.46 ppm) and carbamate carbonyls (δ 155.90 ppm) .
  • LCMS : Confirms molecular weight (e.g., m/z 236 [M+H]+ for deprotected intermediates) .
  • IR : Detects carbamate C=O stretches (~1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., elimination vs. substitution) be controlled during functionalization?

  • Methodological Answer : Steric and electronic factors dictate pathway dominance. For example, bulky bases (e.g., DBU) favor elimination, while milder bases (NaHCO₃) promote substitution. In tert-butyl carbamate derivatives, adjusting pH during Boc deprotection (e.g., 4N HCl/dioxane) minimizes undesired side reactions .

Q. What strategies mitigate instability of the 2-methoxyethoxy group under acidic conditions?

  • Methodological Answer : Protecting the ether group with acid-labile moieties (e.g., MEM or MOM groups) prevents cleavage during Boc removal. Post-synthesis deprotection with TFA/water (95:5) selectively removes tert-butyl carbamate without affecting the ether .

Q. How do computational models predict regioselectivity in electrophilic aromatic substitution?

  • Methodological Answer : DFT calculations (e.g., Gaussian 16) assess electron density distribution. The bromine atom directs electrophiles to the para position relative to the carbamate group. Experimental validation via nitration (HNO₃/H₂SO₄) shows preferential substitution at the 5-position .

Q. What alternative synthetic routes avoid palladium catalysts for greener synthesis?

  • Methodological Answer : Photoredox catalysis (e.g., Ru(bpy)₃²⁺ under blue LED) enables C–N bond formation without heavy metals. Tert-butyl carbamates are synthesized via radical intermediates, as shown in benzylamine derivatives .

Q. How can enantioselective synthesis be achieved for chiral analogs?

  • Methodological Answer :
    Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation (using Rh/DuPHOS catalysts) induce enantioselectivity. For example, tert-butyl (1S,2R,4R)-carbamates are synthesized via iodolactamization with >90% ee .

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